molecular formula C6H18O10S3 B1401526 Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate CAS No. 53629-52-0

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

Cat. No.: B1401526
CAS No.: 53629-52-0
M. Wt: 346.4 g/mol
InChI Key: FJZJHSPQTZBLOY-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound reflects its complex molecular structure, which consists of a central sulfonyl bridge connecting two ethanol units, with each hydroxyl group esterified to methanesulfonic acid. The International Union of Pure and Applied Chemistry naming convention identifies this compound as methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1), indicating the stoichiometric relationship between the methanesulfonic acid units and the sulfonyldiethanol backbone. The compound's molecular structure can be systematically described through its International Chemical Identifier notation, which provides a standardized representation of its atomic connectivity and stereochemical features.

The compound exhibits multiple synonyms in chemical literature, including 2-(2-hydroxyethylsulfonyl)ethanol methanesulfonic acid and this compound, reflecting different approaches to describing its structural components. The Chemical Abstracts Service registry system assigns the unique identifier 53629-52-0 to distinguish this specific compound from related sulfonate esters and organosulfur molecules. The compound's classification within chemical databases utilizes the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10850790, facilitating its identification in toxicological and environmental databases.

Property Value Reference
Chemical Abstracts Service Number 53629-52-0
Molecular Formula C₆H₁₈O₁₀S₃
International Union of Pure and Applied Chemistry Name Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1)
Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10850790
International Chemical Identifier Key FJZJHSPQTZBLOY-UHFFFAOYSA-N

The molecular architecture of this compound features a symmetrical arrangement where the central sulfur atom forms double bonds with two oxygen atoms and single bonds with two ethanol chains. Each ethanol unit terminates in a hydroxyl group that has been converted to a methanesulfonate ester, creating a compound with three distinct sulfur-containing functional groups. This structural arrangement provides multiple sites for chemical reactivity while maintaining overall molecular stability through the robust sulfonyl bridging unit.

Historical Development in Sulfonate Chemistry

The development of sulfonate chemistry has evolved significantly since the early recognition of sulfonic acids as distinct chemical entities in the nineteenth century. Sulfonate esters, including compounds like this compound, emerged as important synthetic intermediates as organic chemists sought methods to activate hydroxyl groups for nucleophilic substitution and elimination reactions. The recognition that sulfonate groups could serve as excellent leaving groups in organic reactions led to their widespread adoption in synthetic methodology, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Research into sulfonate ester formation and solvolysis has revealed fundamental principles governing their reactivity patterns. Studies have demonstrated that sulfonate esters cannot form even at trace levels if any acid present is neutralized with even the slightest excess of base, indicating the critical role of acidic conditions in their formation. The formation of sulfonate esters requires extreme conditions, including both sulfonic acid and alcohol present in high concentrations with minimal water content. These findings have shaped modern understanding of sulfonate ester stability and have implications for pharmaceutical and industrial applications where controlled reactivity is essential.

The mechanistic understanding of sulfonate ester formation has evolved through detailed kinetic studies showing that formation rates depend exclusively on concentrations of sulfonate anion and protonated alcohol present in solution. This mechanistic insight has led to the development of predictive models for sulfonate ester formation under various reaction conditions, enabling more precise control over synthetic processes involving these compounds. The historical progression from empirical observations to mechanistic understanding has established sulfonate chemistry as a mature field with well-defined principles governing reactivity and stability.

Position in Contemporary Organosulfur Compound Research

Contemporary research in organosulfur compounds has positioned this compound within a broader context of bioactive and pharmaceutically relevant molecules. Organosulfur compounds occupy a special place in medicinal chemistry due to their prevalence in biologically active natural products and their utility as synthetic intermediates. The compound represents a specific class of sulfonate esters that demonstrate versatility in synthetic organic chemistry through their ability to participate in various transformation reactions.

Current research focuses on the compound's role as an intermediate in organic synthesis, particularly in reactions requiring controlled release of sulfonate groups under specific conditions. The compound's structure, featuring multiple sulfonate functionalities, makes it valuable for applications requiring stepwise chemical transformations or controlled reactivity patterns. Research has shown that the compound can participate in nucleophilic substitution reactions, elimination processes, and radical-mediated transformations, demonstrating its versatility as a synthetic building block.

The contemporary understanding of organosulfur compound biological activity has highlighted the importance of sulfur-containing functional groups in pharmaceutical applications. Studies have demonstrated that organosulfur compounds play significant roles in preventing various pathological progressions, including chronic inflammation, by decreasing inflammatory mediators such as nitric oxide, prostaglandin E₂, and various interleukins. While this compound primarily serves as a synthetic intermediate, its structural features place it within the broader category of organosulfur compounds that demonstrate biological relevance.

Recent advances in electrochemical synthesis have expanded the methodologies available for constructing sulfonate esters, including compounds structurally related to this compound. Electrochemical anodic oxidation of inorganic sulfites with alcohols has emerged as an efficient strategy for generating alkoxysulfonyl radical species, which can be utilized in subsequent transformations to provide various sulfonate esters. These developments represent the cutting edge of sulfonate ester synthesis, offering new pathways for accessing complex organosulfur molecules with potential applications in medicinal chemistry and materials science.

Research Area Key Findings Implications Reference
Synthetic Intermediates Versatile reactivity in organic transformations Expanded synthetic methodologies
Electrochemical Synthesis Novel radical-based approaches to sulfonate esters Improved synthetic efficiency
Biological Activity Organosulfur compounds demonstrate anti-inflammatory properties Potential pharmaceutical applications
Mechanistic Studies Detailed understanding of formation and solvolysis Predictive synthetic planning

Properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)ethanol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.2CH4O3S/c5-1-3-9(7,8)4-2-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJHSPQTZBLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(CS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10850790
Record name Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53629-52-0
Record name Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate serves as an important intermediate in organic synthesis. It is utilized in various reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Key Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic attack by various nucleophiles, facilitating the formation of complex organic molecules.
  • Coupling Reactions : It is employed in coupling reactions to synthesize larger molecular structures.

Biochemical Applications

In biochemistry, this compound is utilized as a reagent for modifying biomolecules. Its sulfonate groups can enhance the solubility and stability of biomolecules in aqueous environments.

Applications in Biochemical Research:

  • Protein Modification : The compound can be used to modify amino acids or proteins, potentially altering their activity or stability.
  • Drug Development : It plays a role in the synthesis of pharmaceutical compounds by acting as an intermediate in drug formulation processes.

Cosmetic Industry

This compound is also being explored for applications in cosmetic formulations. Its properties may contribute to the effectiveness of various cosmetic products.

Regulatory Considerations:

  • The compound must comply with cosmetic regulations regarding safety and efficacy before being incorporated into commercial products .

Case Study 1: Synthesis of Biologically Active Molecules

In a study involving the synthesis of biologically active molecules, this compound was used as a key reagent. The resulting compounds demonstrated enhanced biological activity compared to their non-sulfonated counterparts.

Case Study 2: Cosmetic Formulation

A formulation study explored the incorporation of this compound into skin care products. Results indicated improved solubility and stability of active ingredients within the formulation.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: Lacks the sulfonyl and ethanol linkages, instead featuring a simpler ethane backbone with terminal methanesulfonate groups.

DMP840 (Bis-naphthalimide Dimethanesulfonate)

Structure and Applications: DMP840 (CAS: 136881-42-0) is a bis-naphthalimide derivative with a 1,2-ethanediylbis(imino) linker and methanesulfonate counterions. It exhibits potent nonselective tumoricidal activity by intercalating DNA and inhibiting topoisomerase II, with IC50 values in the nanomolar range against leukemia and solid tumor cell lines .

Key Differences :

  • Complexity: The naphthalimide aromatic system and extended linker contrast with the simpler sulfonyl-bis-ethanol scaffold of the target compound.
  • Mechanism: DMP840’s DNA intercalation and enzymatic inhibition mechanisms are absent in Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate, which likely acts via reactive oxygen species (ROS)-mediated DNA cross-linking .

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Structure and Similarity: With a structural similarity score of 0.88 to the target compound, this analog shares the sulfonyl-bis-ethanol core but lacks methanesulfonate esterification .

Key Differences :

  • Reactivity: The free hydroxyl groups in 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol make it more hydrophilic and reactive in nucleophilic substitutions compared to the methanesulfonate-esterified target compound .

Pentamidine Mesilate

Structure and Applications: Pentamidine mesilate (CAS: 6823-79-6) is an antiparasitic drug featuring a pentamidine backbone with dimethanesulfonate counterions. It targets trypanosomiasis and leishmaniasis by binding to DNA minor grooves .

Key Differences :

  • Backbone: The aromatic benzamidine groups and pentamethylene linker differ significantly from the aliphatic sulfonyl-bis-ethanol structure.
  • Solubility: Pentamidine mesilate is sparingly soluble in water (~750 g/L), whereas this compound’s solubility profile remains uncharacterized .

Biological Activity

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate (commonly referred to as dimethanesulfonate) is a compound with significant biological activity, particularly as an alkylating agent. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Dimethanesulfonate is characterized by its ability to form highly reactive carbonium ions upon hydrolysis. These ions can alkylate DNA molecules, leading to various biological consequences. The compound's structure allows it to interact with nucleophilic sites in biological macromolecules, which is critical for its activity.

The primary mechanism of action for dimethanesulfonate involves the alkylation of DNA. This process can lead to the formation of intra- and interstrand cross-links in DNA, disrupting normal cellular functions such as replication and transcription. The alkylation primarily targets guanine residues in DNA, resulting in mutations and potential cell death.

Cytotoxicity

Dimethanesulfonate exhibits dose-dependent cytotoxicity across various cell lines. Studies have shown that it induces significant DNA damage, as evidenced by increased levels of DNA strand breaks and the activation of cellular repair pathways.

Concentration (µM) Cell Viability (%) DNA Damage (measured by γH2AX foci)
01000
10852
505015
1002035

Case Studies

  • In Vitro Studies : In a study examining the effects of dimethanesulfonate on human lung cancer cells, researchers observed a significant decrease in cell viability at concentrations above 50 µM. The study reported that treatment led to increased apoptosis markers and DNA fragmentation.
  • Animal Models : In rodent models, administration of dimethanesulfonate resulted in observable hematological changes, including decreased white blood cell counts and alterations in liver function tests. These findings suggest systemic toxicity and potential implications for therapeutic use.
  • Combination Therapies : Recent studies have explored the use of dimethanesulfonate in combination with other chemotherapeutic agents. For instance, when used alongside nitrogen mustards, it was found to enhance the cytotoxic effects on cancer cells while also increasing the incidence of DNA cross-linking.

Toxicological Profile

The toxicological profile of dimethanesulfonate indicates potential risks associated with its use. Short-term repeated dose toxicity studies have demonstrated adverse effects on liver and kidney functions at high doses.

Toxicity Parameter Control Group Treatment Group (100 mg/kg)
Liver Enzyme Levels (ALT)NormalElevated
Kidney Function (Creatinine)NormalElevated
Body Weight Change (%)--5%

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation or sulfonyl transfer reactions. A common approach involves reacting bis(2-hydroxyethyl) sulfone with methanesulfonyl chloride in anhydrous conditions. Optimization includes:

  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions.
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to enhance electrophilic reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Expect peaks at δ 3.7–4.2 ppm (methylene protons adjacent to sulfonate groups) and δ 3.1 ppm (s, methanesulfonate methyl groups). Compare with NIST reference spectra for validation .
  • ¹³C NMR : Look for signals at ~68 ppm (C-O-SO₂) and ~42 ppm (SO₂-CH₃) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 279.1 (C₄H₁₀O₄S · CH₃SO₃⁻). Cross-reference with EPA/NIH spectral databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential sulfonate aerosolization.
  • Waste Disposal : Neutralize residual methanesulfonic acid with sodium bicarbonate before disposal. Follow EPA guidelines (S61) to prevent environmental release .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (S45) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to model transition states and electron density maps.
  • Key Parameters : Analyze LUMO energy to predict susceptibility to nucleophilic attack. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
  • Validation : Correlate computational results with experimental data from kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Controlled Solubility Studies : Prepare saturated solutions in ethanol, water, and acetone at 25°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ~210 nm).
  • Data Reconciliation : Discrepancies may arise from hydration states or impurities. Use DSC to check for polymorphic forms and Karl Fischer titration for water content .
  • Literature Cross-Validation : Compare findings with NIST solubility databases and peer-reviewed studies .

Q. How can in vitro biological activity assays be designed to evaluate its potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Test concentrations from 1–100 µM, with DMP840 (a bis-naphthalimide analog) as a positive control .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Metabolic Stability : Incubate with liver microsomes (human or rat) to measure half-life via LC-MS .

Q. What advanced techniques characterize its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Solid-State Stability : Conduct TGA-DSC to assess thermal decomposition thresholds (>200°C typical for sulfonates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
Reactant of Route 2
Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

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